Tetraiodothyroacetic acid

説明

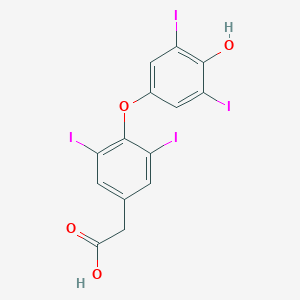

Structure

3D Structure

特性

IUPAC Name |

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSSNKSXAVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048186 | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-30-1 | |

| Record name | Tetraiodothyroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodothyroacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetraiodothyroacetic Acid (Tetrac): A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodothyroacetic acid (Tetrac) is a deaminated analog of L-thyroxine (T4) that has emerged as a promising therapeutic agent, particularly in oncology. Unlike thyroid hormones, Tetrac's primary mechanism of action is non-genomic, initiated at the cell surface. It primarily targets the thyroid hormone receptor on the extracellular domain of integrin αvβ3, a protein often overexpressed on cancer cells and activated endothelial cells. By binding to this receptor, Tetrac antagonizes the pro-proliferative and pro-angiogenic effects of thyroid hormones and also exerts its own anti-cancer activities. This technical guide provides an in-depth exploration of Tetrac's mechanism of action, detailing its molecular interactions, downstream signaling sequelae, and cellular consequences. Quantitative data are summarized, key experimental methodologies are outlined, and signaling pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Integrin αvβ3

The principal molecular target of Tetrac is the thyroid hormone receptor located on the extracellular domain of integrin αvβ3.[1][2][3][4][5][6][7][8] Integrin αvβ3 is a heterodimeric protein that plays a crucial role in cell adhesion, migration, and signaling. Its expression is relatively low in quiescent, healthy cells but is significantly upregulated in many types of cancer cells and in endothelial cells during angiogenesis.

Tetrac functions as a competitive antagonist to thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), at this integrin receptor.[1][3][4][8] By doing so, it blocks the downstream signaling cascades initiated by these hormones that promote tumor growth and blood vessel formation. Importantly, Tetrac also possesses intrinsic anti-cancer properties that are independent of its ability to antagonize thyroid hormones.[1][4][5][7][8]

Evidence strongly suggests that Tetrac's primary site of action is the cell surface. Studies utilizing nanoparticle-formulated Tetrac, which is rendered membrane-impermeable, have demonstrated anti-proliferative and anti-angiogenic effects comparable to unmodified Tetrac.[2][4] This indicates that internalization of the molecule is not a prerequisite for its primary pharmacological activities.

Quantitative Data: Binding Affinity and Proliferative Inhibition

The following tables summarize the available quantitative data for the interaction of Tetrac and its derivatives with integrin αvβ3 and their effects on cancer cell proliferation.

| Compound | Target | Assay | Value | Cell Line/System | Citation |

| P4000-bi-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.14 nM | Purified protein | [5] |

| P1600-bi-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.23 nM | Purified protein | [5] |

| P1600-m-TAT (Tetrac derivative) | Integrin αvβ3 | Binding Affinity | IC50: 0.36 nM | Purified protein | [5] |

| Tetrameric RGD-peptide | Integrin αvβ3 | Binding Affinity | Kd: 3.87 nM | Purified protein | [9] |

| Monomeric cRGD-peptide | Integrin αvβ3 | Binding Affinity | Kd: 41.70 nM | Purified protein | [9] |

Table 1: Binding Affinities of Tetrac Derivatives and RGD Peptides to Integrin αvβ3.

| Compound | Cell Line | Assay | Value | Duration | Citation |

| Tetrac | U87MG (Glioblastoma) | Cell Proliferation | 15% inhibition at 10⁻⁸ M | 7 days | [4] |

| Tetrac | U87MG (Glioblastoma) | Cell Proliferation | 28% inhibition at 10⁻⁷ M | 7 days | [4] |

| Nano-tetrac | U87MG (Glioblastoma) | Cell Proliferation | 36% inhibition at 10⁻⁹ M | Not Specified | [4] |

| Doxycycline (Tetracycline analog) | HT29 (Colon Cancer) | Apoptosis Induction | Effective at 20 µg/ml | 24 hours | [10] |

| COL-3 (Tetracycline analog) | HT29 (Colon Cancer) | Apoptosis Induction | Effective at 10 µg/ml | 3 hours | [10] |

Table 2: Anti-proliferative and Pro-apoptotic Effects of Tetrac and its Analogs on Cancer Cells.

Modulation of Intracellular Signaling Pathways

Upon binding to integrin αvβ3, Tetrac instigates a series of intracellular signaling events that collectively contribute to its anti-cancer effects. The two most well-documented pathways modulated by Tetrac are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11][12][13][14] In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Tetrac has been shown to inhibit the activation of ERK1/2, key downstream effectors in this pathway.[3][15] This inhibition is a crucial component of Tetrac's anti-proliferative mechanism.[16]

Regulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is another central signaling cascade that governs cell survival, growth, and metabolism.[13][17][18][19][20][21] Its aberrant activation is a common feature in many cancers, promoting cell survival and resistance to apoptosis. While the precise mechanisms are still under investigation, evidence suggests that Tetrac can modulate this pathway, contributing to its pro-apoptotic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. biomedres.us [biomedres.us]

- 3. Tetracyclines: a pleitropic family of compounds with promising therapeutic properties. Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microarray Analyses of Gene Expression during the Tetrahymena thermophila Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Conformation-dependent binding of a Tetrastatin peptide to αvβ3 integrin decreases melanoma progression through FAK/PI3K/Akt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation loop phosphorylation of ERK3 is important for its kinase activity and ability to promote lung cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of PI3K/AKT/GSK3beta pathway in tetrandrine-induced G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. RNA-Seq methods for transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and transthyretin silencing inhibit pro-metastatic effect of L-thyroxin in anoikis-resistant prostate cancer cells through regulation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The PI3K/AKT signaling pathway in regulatory T-cell development, stability, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

TETRAC: A Thyroid Hormone Antagonist Targeting Integrin αvβ3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tetraiodothyroacetic acid (TETRAC), a deaminated analog of L-thyroxine (T4), has emerged as a significant thyroid hormone antagonist with therapeutic potential, particularly in oncology. Unlike traditional thyroid hormone action mediated by nuclear receptors, TETRAC exerts its primary effects at a cell surface receptor on integrin αvβ3. This interaction blocks the pro-proliferative and pro-angiogenic signaling of thyroid hormones, T4 and 3,5,3’-triiodo-L-thyronine (T3), and initiates its own anti-cancer signaling cascades. This technical guide provides a comprehensive overview of TETRAC's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action: Antagonism at Integrin αvβ3

TETRAC's primary mechanism of action is its ability to bind to a specific receptor site on the extracellular domain of integrin αvβ3, a cell surface protein overexpressed in many cancer cells and actively dividing endothelial cells.[1][2] This binding competitively inhibits the binding of T4 and T3, thereby antagonizing their non-genomic signaling pathways that promote tumor growth and angiogenesis.[3][4]

Upon binding, TETRAC not only blocks the actions of thyroid hormones but also initiates its own intracellular signaling cascades that are predominantly anti-proliferative and pro-apoptotic.[5] Key signaling pathways modulated by TETRAC include the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways.[6][7] By inhibiting these pathways, which are often constitutively active in cancer, TETRAC can suppress cancer cell proliferation, survival, and angiogenesis.[3][8]

Furthermore, TETRAC has been shown to modulate the expression of a wide array of genes involved in cancer progression. It can downregulate the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and upregulate anti-angiogenic factors.[9] It also influences the expression of genes involved in apoptosis and cell cycle regulation.[10]

Quantitative Data

Binding Affinity to Integrin αvβ3

| Ligand | Receptor | Relative Binding Affinity | Reference |

| T4 | Integrin αvβ3 | Principal endogenous ligand at physiological concentrations | [6] |

| T3 | Integrin αvβ3 | Higher affinity than T4 in silico, but lower physiological activity at the receptor | [3][6] |

| TETRAC | Integrin αvβ3 | Lower affinity than native hormones, but effectively blocks T4/T3 binding | [6] |

Inhibitory Concentration (IC50) Values

TETRAC has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | TETRAC IC50 | Reference |

| U87MG | Glioblastoma | Concentration-dependent reduction in proliferation observed at 10⁻⁹ to 10⁻⁷ M | [11] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed concentration-dependent anti-proliferative effects | [11] |

| HT-29 | Colorectal Cancer | More sensitive to TETRAC than HCT116 cells | [12] |

| Various | Multiple | Effective in vitro | [13] |

Experimental Protocols

Radioligand Binding Assay for Integrin αvβ3

This assay is used to determine the binding affinity of TETRAC and other compounds to the integrin αvβ3 receptor.[14][15]

Materials:

-

Purified integrin αvβ3 protein or cell membranes expressing the receptor.

-

Radiolabeled ligand (e.g., [¹²⁵I]T3 or a specific radiolabeled integrin αvβ3 ligand).

-

Unlabeled TETRAC and other competitor compounds.

-

Assay buffer (e.g., Tris-HCl with appropriate salts and BSA).

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of unlabeled TETRAC or other test compounds.

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 2-18 hours at 4°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell Viability/Proliferation Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of TETRAC on cancer cell viability and proliferation.[16][17]

Materials:

-

Cancer cell lines of interest.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

TETRAC stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of TETRAC and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition:

-

MTT: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

-

CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis of ERK1/2 Phosphorylation

This technique is used to investigate the effect of TETRAC on the MAPK/ERK signaling pathway by detecting the phosphorylation status of ERK1/2.[18][19]

Materials:

-

Cancer cells.

-

Cell culture dishes.

-

TETRAC.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with TETRAC for the desired time, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of TETRAC to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[5][9][20]

Materials:

-

Endothelial cells (e.g., HUVECs).

-

Basement membrane extract (e.g., Matrigel).

-

96-well plates.

-

Endothelial cell growth medium.

-

TETRAC.

-

Microscope with a camera.

Procedure:

-

Coating: Coat the wells of a 96-well plate with basement membrane extract and allow it to solidify.

-

Cell Seeding: Seed endothelial cells onto the gel in the presence of various concentrations of TETRAC.

-

Incubation: Incubate for several hours (e.g., 4-18 hours) to allow for tube formation.

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model to study the effects of TETRAC on angiogenesis and tumor growth.[1][10][21][22]

Materials:

-

Fertilized chicken eggs.

-

Incubator.

-

Sterile tools for creating a window in the eggshell.

-

TETRAC solution or TETRAC-loaded carrier (e.g., filter paper disc or sponge).

-

Stereomicroscope with a camera.

Procedure:

-

Incubation: Incubate fertilized eggs for 3-4 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Application: Apply the TETRAC-containing carrier onto the CAM.

-

Re-incubation: Seal the window and re-incubate the eggs for a few days.

-

Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density in the area around the carrier.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of TETRAC in a living organism.[23][24]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cells.

-

TETRAC formulation for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into control and treatment groups. Administer TETRAC to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage).

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in gene expression induced by TETRAC treatment.[8][25][26]

Materials:

-

TETRAC-treated and control cells.

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

qPCR instrument.

-

SYBR Green or TaqMan probe-based qPCR master mix.

-

Primers for target genes and a housekeeping gene.

Procedure:

-

RNA Extraction: Extract total RNA from the cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

qPCR Reaction Setup: Set up the qPCR reaction with the cDNA template, primers, and master mix.

-

qPCR Amplification: Perform the qPCR amplification in a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the expression of a housekeeping gene, using the ΔΔCt method.

Conclusion

TETRAC represents a promising therapeutic agent that targets a unique, non-genomic pathway of thyroid hormone action at the cell surface. Its ability to antagonize the pro-cancerous effects of thyroid hormones and to induce its own anti-proliferative and anti-angiogenic signaling makes it a compelling candidate for further investigation and development, particularly in the field of oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted activities of TETRAC and to evaluate its therapeutic potential in various preclinical models. The continued elucidation of its mechanism of action and the identification of responsive patient populations will be critical for its successful clinical translation.

References

- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Crosstalk between thyroid hormones, analogs and ligands of integrin αvβ3 in health and disease. Who is talking now? [frontiersin.org]

- 3. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]

- 4. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three-Dimensional Modeling of Thyroid Hormone Metabolites Binding to the Cancer-Relevant αvβ3 Integrin: In-Silico Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. stackscientific.nd.edu [stackscientific.nd.edu]

- 9. promocell.com [promocell.com]

- 10. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]

- 13. Anti-Cancer Activities of Thyrointegrin αvβ3 Antagonist Mono- and Bis-Triazole this compound Conjugated via Polyethylene Glycols in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 17. apexbt.com [apexbt.com]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 25. benchchem.com [benchchem.com]

- 26. genscript.com [genscript.com]

A Technical Guide to Tetraiodothyroacetic Acid (TETRAC): Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodothyroacetic acid (TETRAC or T4A) is a deaminated metabolite of the thyroid hormone L-thyroxine (T4). It is a key molecule in endocrinological and oncological research, primarily recognized for its antagonistic action at the cell surface receptor for thyroid hormone on integrin αvβ3. By blocking the binding of T4 and 3,5,3’-triiodo-L-thyronine (T3), TETRAC inhibits nongenomic signaling pathways that promote cancer cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols for studying the activity of TETRAC.

Chemical Structure and Physicochemical Properties

TETRAC, or 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid, is structurally characterized by a diphenyl ether core with four iodine atoms and an acetic acid side chain in place of the alanine (B10760859) side chain found in thyroxine. This modification is crucial to its altered biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | [1] |

| Synonyms | Tetrac, T4-acetic acid, 3,3',5,5'-Tetraiodothyroacetic acid | [1][2] |

| CAS Number | 67-30-1 | [2][3] |

| Molecular Formula | C₁₄H₈I₄O₄ | [1][3] |

| Molecular Weight | 747.83 g/mol | [1][3] |

| Melting Point | 219-220 °C (with decomposition) | [2][4] |

| Solubility | Soluble in acetone (B3395972) (19.60-20.40 mg/mL) and DMSO (50 mg/mL). | [3][5] |

| Appearance | White to yellow powder or crystal. | [6] |

| SMILES String | OC(=O)Cc1cc(I)c(Oc2cc(I)c(O)c(I)c2)c(I)c1 | [3] |

| InChI Key | PPJYSSNKSXAVDB-UHFFFAOYSA-N | [2][3] |

Pharmacological Properties and Mechanism of Action

TETRAC's primary pharmacological activity is its function as a thyrointegrin receptor antagonist. It competes with T4 and T3 for a binding site on the extracellular domain of integrin αvβ3, a receptor overexpressed on cancer cells and proliferating endothelial cells. This antagonism blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones.

Table 2: Pharmacological Properties of this compound

| Property | Description | Reference(s) |

| Mechanism of Action | Antagonist of the thyroid hormone receptor on integrin αvβ3. Blocks nongenomic actions of T4 and T3. | [5] |

| Primary Target | Integrin αvβ3 | [5] |

| Biological Activity | Anti-proliferative, anti-angiogenic, pro-apoptotic, and chemosensitizing effects. | [3][7] |

| In Vitro Anti-Proliferative Concentration | Effective at concentrations ranging from 0.01-1 µM in various cancer cell lines. | [2] |

| In Vivo Anti-Angiogenic Dose (CAM Assay) | 1 µg/CAM effectively arrests tumor-related angiogenesis. | [8][9] |

| In Vivo Anti-Tumor Dose (Mouse Xenograft) | 1 mg/kg administered intraperitoneally every 2 days significantly suppresses tumor growth. | [9][10] |

Signaling Pathway

Thyroid hormones (T4 and T3) binding to integrin αvβ3 activate the mitogen-activated protein kinase (MAPK/ERK) signaling cascade, promoting cell proliferation. TETRAC competitively inhibits this binding, thereby blocking the downstream activation of ERK1/2. This leads to the downregulation of pro-proliferative genes like CCND1 (Cyclin D1) and c-Myc, and the upregulation of pro-apoptotic and anti-angiogenic genes such as CASP2 (Caspase 2) and THBS1 (Thrombospondin 1).

Key Experimental Protocols

This section provides detailed methodologies for assessing the biological activity of TETRAC.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology

-

Cell Seeding:

-

Culture cancer cells (e.g., human breast cancer MDA-MB-231, non-small cell lung cancer H1299) in appropriate media.

-

Trypsinize and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Treatment with TETRAC:

-

Prepare a stock solution of TETRAC in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of TETRAC in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO).

-

Remove the old medium from the wells and add 100 µL of the TETRAC-containing or control medium.

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot cell viability against TETRAC concentration to determine the IC₅₀ value.

-

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

Methodology

-

Preparation of Matrix Gel:

-

Thaw a basement membrane extract (e.g., Matrigel® or Geltrex™) on ice overnight at 4°C.

-

Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs). Harvest the cells by trypsinization.

-

Resuspend the HUVECs in endothelial basal medium (EBM) containing a low serum concentration (e.g., 0.5-2% FBS) at a density of 1-2 x 10⁵ cells/mL.

-

Prepare various concentrations of TETRAC in the low-serum EBM.

-

Add 150 µL of the HUVEC suspension to each well containing the solidified matrix gel.

-

Immediately add the TETRAC solutions to the respective wells. Include a positive control (e.g., VEGF) and a vehicle control.

-

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

-

Capture images of the tube networks for quantification. For fluorescent visualization, cells can be pre-labeled with Calcein-AM.

-

-

Quantification:

-

Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Quantify parameters such as the total tube length, number of junctions, and number of branches.

-

Compare the results from TETRAC-treated wells to the control wells to determine the anti-angiogenic effect.

-

In Vivo Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM)

The CAM assay is a well-established in vivo model to study angiogenesis.

Methodology

-

Egg Preparation and Incubation:

-

Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator (85% humidity) for 3 days.

-

On day 3, create a small window in the eggshell over the air sac to expose the CAM.

-

-

Application of TETRAC:

-

Prepare TETRAC in a sterile, biocompatible carrier (e.g., a filter paper disk or a methylcellulose (B11928114) pellet). A typical dose is 1 µg of TETRAC per egg.

-

Gently place the carrier containing TETRAC (or vehicle control) onto the CAM surface.

-

-

Incubation and Observation:

-

Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

-

After the incubation period, re-open the window and observe the vasculature in the area surrounding the carrier.

-

-

Quantification and Analysis:

-

Capture images of the CAM vasculature.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.

-

Compare the vascular density in the TETRAC-treated group to the control group to assess the inhibition of angiogenesis.

-

Conclusion

This compound is a potent antagonist of thyroid hormone action at the integrin αvβ3 receptor. Its ability to inhibit cancer cell proliferation and angiogenesis makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted biological activities of TETRAC. Careful execution of these assays will enable researchers to further elucidate its mechanisms of action and explore its therapeutic potential.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchhub.com [researchhub.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. scilit.com [scilit.com]

- 9. This compound and this compound nanoparticle effectively inhibit the growth of human follicular thyroid cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and its nanoformulation inhibit thyroid hormone stimulation of non-small cell lung cancer cells in vitro and its growth in xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Purification of Tetraiodothyroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetraiodothyroacetic acid (TETRAC), a deaminated analog of the thyroid hormone L-thyroxine (T4), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Unlike T4, TETRAC exhibits inhibitory effects on cancer cell proliferation and angiogenesis by acting primarily at the cell surface receptor on integrin αvβ3. This guide provides an in-depth overview of the synthesis and purification of TETRAC, offering detailed experimental protocols, quantitative data, and a visual representation of its primary signaling pathway to support research and development efforts in this promising area.

Chemical Synthesis of this compound

The chemical synthesis of this compound from its precursor, L-thyroxine, involves a key transformation of the amino acid side chain to an acetic acid moiety. A widely utilized method is oxidative deamination, which can be achieved through various reagents. Below is a representative protocol.

Experimental Protocol: Synthesis via Oxidative Deamination

This protocol outlines a two-step process starting from L-thyroxine, involving an initial oxidative deamination followed by a reduction step.

Step 1: Oxidative Deamination of L-Thyroxine

-

Dissolution: Dissolve L-thyroxine in a suitable alkaline solution, such as 1 M sodium hydroxide, at room temperature with stirring until a clear solution is obtained.

-

Oxidation: To the stirred solution, add an oxidizing agent. A common choice is a solution of sodium hypochlorite (B82951) (NaOCl). The addition should be done dropwise while monitoring the reaction temperature, maintaining it below 30°C using an ice bath if necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase such as a mixture of chloroform, methanol, and acetic acid. The disappearance of the L-thyroxine spot and the appearance of a new, more polar spot indicates the formation of the intermediate.

-

Quenching: Once the reaction is complete, the excess oxidizing agent is quenched by the addition of a reducing agent like sodium bisulfite solution until a negative test with starch-iodide paper is achieved.

-

Acidification: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid, to precipitate the intermediate product.

-

Isolation: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction to this compound

-

Redissolution: The dried intermediate from Step 1 is dissolved in an appropriate solvent, such as aqueous sodium hydroxide.

-

Reduction: A reducing agent, for instance, sodium borohydride (B1222165) (NaBH₄), is added portion-wise to the solution while stirring. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reduction can be monitored by TLC or HPLC to confirm the conversion to this compound.

-

Acidification and Precipitation: Upon completion, the reaction mixture is acidified with hydrochloric acid to precipitate the final product, this compound.

-

Final Isolation: The precipitated TETRAC is collected by filtration, washed thoroughly with deionized water to remove any inorganic salts, and dried under vacuum over a desiccant like phosphorus pentoxide.

| Parameter | Value |

| Starting Material | L-Thyroxine |

| Key Reagents | Sodium Hypochlorite, Sodium Borohydride |

| Typical Yield | 60-70% |

| Purity (crude) | >90% |

Table 1: Summary of Quantitative Data for TETRAC Synthesis

Purification of this compound

The purity of TETRAC is crucial for its use in biological and pharmaceutical studies. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system for the recrystallization of TETRAC is a mixture of ethanol (B145695) and water. TETRAC is soluble in hot ethanol and sparingly soluble in water.

-

Dissolution: The crude TETRAC is dissolved in a minimal amount of hot ethanol.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Crystallization: Deionized water is slowly added to the hot filtrate until a slight turbidity persists. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum.

Experimental Protocol: Purification by Preparative HPLC

For achieving high purity, preparative reverse-phase HPLC is the method of choice.

-

Column: A C18 reverse-phase preparative column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

-

Gradient: A linear gradient from a lower to a higher concentration of Solvent B is run to elute TETRAC. The exact gradient profile may need to be optimized based on the specific column and system.

-

Sample Preparation: The crude TETRAC is dissolved in a small volume of the initial mobile phase composition.

-

Fraction Collection: The eluent is monitored by a UV detector (typically at 220-230 nm), and fractions corresponding to the main peak of TETRAC are collected.

-

Post-Purification: The collected fractions are combined, and the organic solvent (acetonitrile) is removed under reduced pressure. The remaining aqueous solution is then lyophilized to obtain highly pure TETRAC as a white to off-white solid.

| Purification Method | Typical Purity Achieved | Common Solvents/Mobile Phases |

| Recrystallization | >98% | Ethanol/Water |

| Preparative HPLC | >99.5% | Water/Acetonitrile with 0.1% TFA (gradient elution) |

Table 2: Comparison of Purification Methods for TETRAC

Signaling Pathway of this compound

TETRAC exerts its biological effects primarily by binding to the thyroid hormone receptor on the plasma membrane integrin αvβ3. This interaction antagonizes the proliferative and angiogenic signals initiated by T4 and triiodothyronine (T3). The binding of TETRAC to integrin αvβ3 can modulate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Caption: TETRAC antagonizes T4/T3 binding to integrin αvβ3, inhibiting the MAPK/ERK signaling pathway and subsequent cell proliferation and angiogenesis.

Experimental Workflow Overview

The overall process from starting material to purified product can be visualized as a streamlined workflow, ensuring clarity and reproducibility in the laboratory setting.

Caption: Workflow for the synthesis and purification of this compound (TETRAC).

This technical guide provides a foundational understanding of the synthesis and purification of this compound. The detailed protocols and compiled data aim to facilitate the production of high-purity TETRAC for research and preclinical development, ultimately advancing the exploration of its therapeutic potential. Researchers are encouraged to adapt and optimize these methods based on their specific laboratory conditions and analytical capabilities.

The TETRAC Signaling Pathway in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodothyroacetic acid (TETRAC), a deaminated analogue of the thyroid hormone L-thyroxine (T4), has emerged as a promising anti-cancer agent. Its primary mechanism of action is centered on the cell surface integrin αvβ3, a receptor that is abundantly expressed on cancer cells and proliferating endothelial cells. By binding to this receptor, TETRAC antagonizes the pro-proliferative and pro-angiogenic effects of thyroid hormones. Furthermore, TETRAC exhibits anti-cancer activities that are independent of thyroid hormone antagonism. This technical guide provides an in-depth exploration of the TETRAC signaling pathway in cancer cells, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of TETRAC Action

The anti-cancer effects of TETRAC are initiated at the plasma membrane. TETRAC competes with thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), for a specific receptor site on the extracellular domain of integrin αvβ3.[1][2] This integrin is a key player in cell-cell and cell-matrix interactions and its expression is significantly upregulated in many types of cancer cells and in the vasculature of tumors.[3][4]

The binding of TETRAC to integrin αvβ3 triggers a cascade of intracellular signaling events that ultimately modulate the expression of genes involved in critical cancer cell processes, including proliferation, apoptosis, and angiogenesis.[2][5] Notably, a nanoparticle formulation of TETRAC (Nano-TETRAC or NDAT), which is designed to act exclusively at the cell surface, has demonstrated higher potency in its anti-proliferative effects compared to unmodified TETRAC.[1][6]

Antagonism of Thyroid Hormone Action

Thyroid hormones, at physiological concentrations, can promote tumor growth and angiogenesis by binding to integrin αvβ3.[3][4][5] This interaction activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, leading to increased cell proliferation.[7] TETRAC effectively blocks these actions by competitively inhibiting the binding of T4 and T3 to the integrin receptor.[2]

Agonist-Independent Effects

Beyond its role as a thyroid hormone antagonist, TETRAC also possesses intrinsic anti-cancer properties.[2][4] Even in the absence of thyroid hormones, TETRAC can modulate the expression of genes related to cancer cell survival and angiogenesis.[2][6] For instance, it can inhibit the pro-angiogenic activity of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF2) independently of thyroid hormone action.[4]

Downstream Signaling and Cellular Effects

The engagement of TETRAC with integrin αvβ3 initiates a complex signaling network that culminates in a multi-pronged attack on cancer cell viability.

Inhibition of Angiogenesis

TETRAC is a potent inhibitor of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3] Its anti-angiogenic effects are achieved through:

-

Downregulation of Pro-Angiogenic Factors: TETRAC reduces the transcription of key pro-angiogenic molecules, including vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF2), and hypoxia-inducible factor-1α (HIF-1α).[3][4]

-

Upregulation of Angiogenesis Inhibitors: It stimulates the expression of endogenous angiogenesis inhibitors, such as thrombospondin 1 (THBS1).[2][4]

-

Disruption of Crosstalk: TETRAC can interfere with the crosstalk between integrin αvβ3 and adjacent growth factor receptors, further dampening pro-angiogenic signaling.[3][4]

Induction of Apoptosis

TETRAC promotes programmed cell death, or apoptosis, in cancer cells.[6][8] This is accomplished by modulating the expression of apoptosis-related genes:

-

Upregulation of Pro-Apoptotic Genes: TETRAC increases the expression of pro-apoptotic genes like the Bcl-x short form and Caspase-2 (CASP2).[2][6]

-

Downregulation of Anti-Apoptotic Genes: It suppresses the transcription of several families of anti-apoptotic genes.[6]

-

Induction of p53: In some cancer cell lines, TETRAC has been shown to induce the expression of the tumor suppressor protein p53 and its downstream target, p21.[6][9]

Inhibition of Cell Proliferation

A hallmark of TETRAC's anti-cancer activity is its ability to inhibit the proliferation of various cancer cell lines.[2][6] This effect is often associated with cell cycle arrest. For example, in colorectal cancer cells, TETRAC treatment has been shown to cause an accumulation of cells in the S phase of the cell cycle.[7]

Potential Anti-Metastatic Effects

The role of TETRAC in preventing metastasis is an area of active investigation. By inhibiting angiogenesis and matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion, TETRAC may impede the metastatic cascade.[2][10][11]

Quantitative Data on TETRAC's Effects

The following tables summarize quantitative data from various studies on the effects of TETRAC on cancer cells.

| Cell Line | Cancer Type | TETRAC Concentration | Effect | Reference |

| HT-29 | Colorectal Cancer | 10⁻⁷ M | Inhibition of cell proliferation | [2] |

| HCT116 | Colorectal Cancer | 10⁻⁷ M | Inhibition of cell proliferation | [2] |

| MDA-MB-231 | Breast Cancer | 10⁻⁵ M | 1.8-fold increase in apoptotic cells after 1 day | [6] |

| U87MG | Glioblastoma | 10⁻⁹ to 10⁻⁵ M | Inhibition of cell proliferation | [6] |

| Human Renal Cell Carcinoma | Renal Cell Carcinoma | 1 µg/CAM | Arrest of tumor-related angiogenesis and tumor growth | [1] |

| Gene | Cancer Type | TETRAC Effect | Reference |

| CCND1 (Cyclin D1) | Colorectal Cancer | Downregulation | [2] |

| c-Myc | Colorectal Cancer | Downregulation | [2] |

| CASP2 (Caspase 2) | Colorectal Cancer | Upregulation | [2] |

| THBS1 (Thrombospondin 1) | Colorectal Cancer | Upregulation | [2] |

| VEGF-A | Colorectal Cancer | Downregulation | [2] |

| MMP-2 | Myeloma | Inhibition of thyroid hormone-induced expression | [5] |

| MMP-9 | Myeloma | Inhibition of thyroid hormone-induced expression | [2][5] |

Experimental Protocols

The study of the TETRAC signaling pathway employs a variety of in vitro and in vivo experimental models.

Cell Proliferation Assays

-

Objective: To quantify the effect of TETRAC on cancer cell growth.

-

Methodology:

-

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of TETRAC concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) or a vehicle control.

-

After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using methods such as the CyQUANT® cell proliferation assay or by direct cell counting.

-

The half-maximal inhibitory concentration (IC50) can be calculated to determine the potency of TETRAC.[7]

-

Apoptosis Assays

-

Objective: To determine if TETRAC induces apoptosis in cancer cells.

-

Methodology (Flow Cytometry with TUNEL Staining):

-

Cells are treated with TETRAC or a control.

-

After treatment, cells are harvested, fixed, and permeabilized.

-

The cells are then incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP (TUNEL assay). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

The percentage of apoptotic (TUNEL-positive) cells is quantified by flow cytometry.[6]

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins in the TETRAC signaling pathway.

-

Methodology:

-

Cancer cells are treated with TETRAC.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK1/2, p53, cleaved PARP).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][12]

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of TETRAC in a living organism.

-

Methodology (Nude Mouse Xenograft Model):

-

Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

TETRAC or a vehicle control is administered to the mice (e.g., daily intraperitoneal injections).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, immunohistochemistry).[1]

-

Chick Chorioallantoic Membrane (CAM) Assay

-

Objective: To assess the effect of TETRAC on angiogenesis in vivo.

-

Methodology:

-

Fertilized chicken eggs are incubated for several days.

-

A small window is made in the shell to expose the CAM, a highly vascularized membrane.

-

A carrier (e.g., a small filter disc) soaked with TETRAC or a control substance is placed on the CAM.

-

After a few days of incubation, the CAM is examined for changes in blood vessel formation. The degree of angiogenesis can be quantified by counting the number of blood vessel branches.

-

Visualizing the TETRAC Signaling Pathway

The following diagrams illustrate the core TETRAC signaling pathway and a typical experimental workflow.

References

- 1. Tetraidothyroacetic acid (tetrac) and tetrac nanoparticles inhibit growth of human renal cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Tetrac and NDAT Induce Anti-proliferation via Integrin αvβ3 in Colorectal Cancers With Different K-RAS Status [frontiersin.org]

- 3. Tetrac as an anti-angiogenic agent in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. Frontiers | Cancer Cell Gene Expression Modulated from Plasma Membrane Integrin αvβ3 by Thyroid Hormone and Nanoparticulate Tetrac [frontiersin.org]

- 6. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heteronemin and Tetrac Induce Anti-Proliferation by Blocking EGFR-Mediated Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemically-Modified this compound (Tetrac) Induces Cancer Cell Apoptosis and Facilitates Clearance of Apoptotic Debris (Efferocytosis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combined Treatment of Heteronemin and Tetrac Induces Antiproliferation in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doxycycline and other tetracyclines in the treatment of bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on Tetraiodothyroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraiodothyroacetic acid (Tetrac) is a naturally occurring deaminated analog of L-thyroxine (T4). Initially considered an inactive metabolite, foundational research has illuminated its potent anti-cancer and anti-angiogenic properties. Unlike thyroid hormones T3 and T4, which can promote tumor growth, Tetrac acts as an antagonist at a specific cell surface receptor, initiating a cascade of intracellular events that inhibit cancer cell proliferation, survival, and the formation of new blood vessels. This technical guide provides an in-depth overview of the core foundational research on Tetrac, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

The primary mechanism of Tetrac's anti-cancer activity is centered on its interaction with the thyroid hormone receptor on integrin αvβ3.[1][2][3] This integrin is highly expressed on the surface of many cancer cells and activated endothelial cells, making it a selective target for cancer therapy.[3] By binding to this receptor, Tetrac blocks the pro-proliferative and pro-angiogenic signals initiated by thyroid hormones.[2][4] Furthermore, Tetrac exerts its own inhibitory effects independent of thyroid hormone antagonism.[3]

The binding of Tetrac to integrin αvβ3 disrupts downstream signaling pathways crucial for cancer cell growth and survival, most notably the mitogen-activated protein kinase (MAPK/ERK1/2) pathway.[5][6] This inhibition leads to decreased cell proliferation and induction of apoptosis.[7] Additionally, Tetrac has been shown to modulate the expression of a variety of genes involved in angiogenesis and cell survival.[2][7]

Quantitative Data

The following tables summarize key quantitative data from foundational research on Tetrac, providing insights into its potency and effects across various cancer cell lines and experimental models.

Table 1: IC50 Values of Tetrac in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| MDA-MB-231 | Breast Cancer | ~1-10 | 72h | |

| U87MG | Glioblastoma | ~1 | 7 days | [7] |

| HCT116 | Colorectal Cancer | ~0.1-1 | 2-6 days | [4] |

| HT-29 | Colorectal Cancer | ~0.1-1 | 2-6 days | [4] |

| FTC-236 | Follicular Thyroid Carcinoma | Not specified | - | |

| H1299 | Non-small Cell Lung Cancer | Not specified | - | [5] |

Table 2: In Vivo Efficacy of Tetrac in Xenograft Models

| Cancer Type | Animal Model | Tetrac Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| Renal Cell Carcinoma | Nude Mouse | Not specified | 20 days | 30-40% reduction in tumor mass | [1] |

| Non-small Cell Lung Cancer | Nude Mouse | 1 mg/kg (i.p. every 2 days) | Not specified | Significant suppression of tumor growth | [5] |

| Follicular Thyroid Carcinoma | Nude Mouse | 1 mg/kg (i.p. every other day) | 32 days | 45-55% reduction in tumor volume and weight | [8] |

Table 3: Effects of Tetrac on Gene Expression

| Gene | Regulation | Cellular Process | Reference |

| Angiopoietin-2 | Down-regulation | Angiogenesis | [9] |

| Thrombospondin 1 (THBS1) | Up-regulation | Anti-angiogenesis | [2] |

| Pro-apoptotic Bcl-xS | Up-regulation | Apoptosis | [2] |

| CCND1 (Cyclin D1) | Down-regulation | Cell Cycle | [4] |

| c-Myc | Down-regulation | Cell Proliferation | [4] |

| CASP2 (Caspase 2) | Up-regulation | Apoptosis | [4] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in foundational Tetrac research are provided below.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to assess the pro- or anti-angiogenic potential of substances.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with humidity control

-

Sterile phosphate-buffered saline (PBS)

-

Small sterile filter paper discs or sponges

-

Test substance (Tetrac) and control vehicle

-

Stereomicroscope

-

Forceps and small scissors

-

70% ethanol (B145695) for sterilization

-

Parafilm or sterile tape

Procedure:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

On day 3 or 4, carefully create a small window in the eggshell over a non-vascularized area, exposing the CAM. To do this, first, make a small hole in the air sac at the blunt end of the egg to release pressure. Then, use a small cutting wheel or scissors to score and remove a 1 cm² piece of the shell.

-

Apply a sterile filter paper disc or sponge soaked with the test substance (e.g., Tetrac at a specific concentration) or control vehicle onto the CAM.

-

Seal the window with sterile parafilm or tape and return the egg to the incubator.

-

After a predetermined incubation period (e.g., 48-72 hours), open the window and examine the CAM under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc or by image analysis of the vascular density. A reduction in blood vessel formation in the Tetrac-treated group compared to the control indicates anti-angiogenic activity.[3][10]

Subcutaneous Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of therapeutic agents.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for injection

-

Sterile PBS or appropriate cell culture medium

-

Matrigel (optional, to enhance tumor formation)

-

Syringes and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

-

Test substance (Tetrac) and control vehicle

-

Anesthetic for animal procedures

Procedure:

-

Culture the desired cancer cells to a sufficient number. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS or medium at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). The cell suspension can be mixed with Matrigel on ice just before injection.

-

Anesthetize the mice according to approved animal care protocols.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Tetrac or the control vehicle to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage) and schedule.

-

Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week). Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, molecular analysis). A significant reduction in tumor volume and weight in the Tetrac-treated group compared to the control group indicates anti-tumor efficacy.[4][11][12][13]

Western Blot for ERK1/2 Phosphorylation

This in vitro assay is used to determine the activation state of the ERK1/2 signaling pathway.

Materials:

-

Cancer cells in culture

-

Test substance (Tetrac) and control vehicle

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of Tetrac or control vehicle for the desired time points.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and determine the protein concentration using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

A decrease in the ratio of phosphorylated ERK1/2 to total ERK1/2 in Tetrac-treated cells compared to control cells indicates inhibition of the ERK1/2 pathway.[2][14]

Signaling Pathways and Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows associated with Tetrac's mechanism of action.

References

- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacodynamic Modeling of Anti-Cancer Activity of this compound in a Perfused Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low Doses of Tetracycline Trigger the E. coli Growth: A Case of Hormetic Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]

- 12. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 13. yeasenbio.com [yeasenbio.com]

- 14. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Thyroid Hormone Analog: A Technical History of Tetraiodothyroacetic Acid

For decades, the intricate signaling of thyroid hormones has been a central focus of endocrinology and drug development. While thyroxine (T4) and triiodothyronine (T3) have long been recognized as the primary actors, a lesser-known, naturally occurring analog, tetraiodothyroacetic acid (Tetrac), has emerged from the annals of biochemical research to become a molecule of significant interest, particularly in the realm of oncology. This technical guide delves into the discovery, history, and evolving understanding of Tetrac, providing researchers, scientists, and drug development professionals with a comprehensive overview of its journey from a metabolic byproduct to a potential therapeutic agent.

Early Discovery and Initial Characterization

The story of this compound begins in the mid-20th century, in the nascent era of thyroid hormone research. Following the isolation and synthesis of thyroxine, scientists sought to understand its metabolism and the biological activity of its various derivatives. Early studies in the 1950s identified Tetrac as a deaminated metabolite of T4.[1][2] The enzymatic conversion of thyroxine to this compound was first described in 1957, a process involving oxidative deamination of the alanine (B10760859) side chain of T4.[3] This conversion was later found to be catalyzed by enzymes such as monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO).

Initial investigations into the physiological activity of Tetrac revealed it to possess weak thyromimetic effects compared to T3 and T4, meaning it had a lower potency in eliciting the classic genomic effects of thyroid hormones mediated by nuclear thyroid hormone receptors (TRs).[4] This lower activity was attributed to its reduced binding affinity for these nuclear receptors.

A Paradigm Shift: The Discovery of a Novel Cell Surface Receptor

For many years, the primary focus of thyroid hormone research remained on the genomic actions mediated by nuclear receptors. However, a paradigm shift occurred with the discovery of a novel, non-genomic signaling pathway initiated at the cell surface. This pivotal discovery identified a receptor for thyroid hormone and its analogs on the extracellular domain of integrin αvβ3.[5] This finding revolutionized the understanding of thyroid hormone action and cast Tetrac in a new and significant light.

Subsequent research revealed that at this integrin receptor, T4 and, to a lesser extent, T3 act as agonists, promoting cancer cell proliferation and angiogenesis (the formation of new blood vessels that tumors need to grow).[4][5][6] Crucially, it was discovered that Tetrac acts as an antagonist at this site, competitively inhibiting the binding of T4 and T3 and thereby blocking their pro-cancerous activities.[2][4] This antagonistic action at the integrin αvβ3 receptor, which is often overexpressed on cancer cells and dividing endothelial cells, positioned Tetrac as a potential anti-cancer and anti-angiogenic agent.[4]

Quantitative Data Summary

The differential binding affinities and biological activities of Tetrac, T3, and T4 at both nuclear thyroid hormone receptors and the cell surface integrin αvβ3 are critical to understanding their distinct roles. The following tables summarize key quantitative data from various studies.

| Ligand | Receptor Isoform | Binding Affinity (Kd, nM) | Relative Binding Affinity vs. T3 |

| L-Triiodothyronine (T3) | TRα1 | ~0.2[7] | - |

| TRβ1 | ~0.06[7] | - | |

| L-Thyroxine (T4) | TRα1 | ~2.4[8] | ~12-fold lower than T3 |

| TRβ1 | ~20[8] | ~333-fold lower than T3 | |

| This compound (Tetrac) | TRα, TRβ | Lower than T3 and T4 | Low-grade thyromimetic activity[4] |

Table 1: Comparative Binding Affinities to Nuclear Thyroid Hormone Receptors (TRs). Data indicates that Tetrac has a significantly lower affinity for nuclear receptors compared to T3 and T4, explaining its weak thyromimetic activity.

| Ligand | Receptor | IC50 (nM) | Notes |

| This compound (Tetrac) | Integrin αvβ3 | - | Acts as an antagonist, blocking T4 and T3 binding.[2][4] |

| Modified Tetrac Analogs | Integrin αvβ3 | 0.14 - 0.36[9] | Triazole-conjugated Tetrac analogs show high-affinity binding. |

| L-Thyroxine (T4) | Integrin αvβ3 | - | The primary endogenous ligand at physiological concentrations, promoting cell proliferation.[4][5] |

| L-Triiodothyronine (T3) | Integrin αvβ3 | - | Binds with lower affinity than T4 and has low activity at physiological levels.[5] |

Table 2: Interaction with the Cell Surface Integrin αvβ3 Receptor. This table highlights Tetrac's role as an antagonist at the integrin receptor and the high-affinity binding achieved with modified Tetrac analogs.

Key Experimental Protocols

The elucidation of Tetrac's discovery, synthesis, and biological functions has been built upon a foundation of key experimental methodologies.

Early Chemical Synthesis of Thyroxine Analogs

A more contemporary approach to synthesizing Tetrac analogs involves several key steps:

-

Esterification: The starting material, [4-(4-Hydroxy-3, 5-diiodophenoxy)-3,5-diiodophenyl] acetic acid, is dissolved in a suitable solvent like methanol, and an acid catalyst such as thionyl chloride is added to form the methyl ester.

-

Reaction with Iodine: The di-iodo compound is then reacted with iodine in the presence of a base like methanolic-ammonia to introduce the remaining two iodine atoms onto the phenolic ring, yielding the tetraiodo structure.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the carboxylic acid, this compound. This can be achieved using a strong acid like hydroiodic acid, which also serves to cleave any protecting groups.

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of various compounds on blood vessel formation.

Materials:

-

Fertilized chicken eggs (E6)

-

0.1% Benzalkonium bromide

-

Sterile filter paper discs

-

Test compound (Tetrac)

-

Growth factor (e.g., bFGF)

-

Methanol/acetone mixture (1:1)

Procedure:

-

Fertilized chicken eggs are cleaned with 0.1% benzalkonium bromide and incubated at 37.5°C in a humidified incubator.

-

On embryonic day 6-7, a small window is carefully opened in the eggshell to expose the chorioallantoic membrane.

-

A sterile filter paper disc saturated with a pro-angiogenic growth factor is placed on the CAM.

-

The test compound (Tetrac) is then applied to the disc.

-

The window is sealed, and the egg is incubated for a further 48-72 hours.

-

After incubation, the CAM is fixed with a methanol/acetone mixture.

-